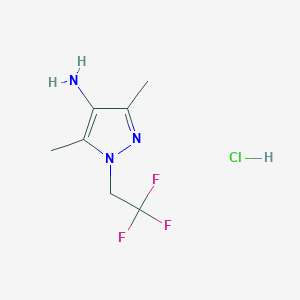
3-(fluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)benzaldehyde is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a fluoromethyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 3-(methyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinating agents and catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-(fluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(Fluoromethyl)benzoic acid.
Reduction: 3-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(fluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of therapeutic agents. The compound can also act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
4-Fluorobenzaldehyde: Contains a fluorine atom at the para position relative to the aldehyde group.
Uniqueness: 3-(Fluoromethyl)benzaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and lipophilicity, making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
96258-62-7 |
|---|---|
Fórmula molecular |
C8H7FO |
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
3-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 |
Clave InChI |
VLUXDTNIKMUDNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)CF |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)


